1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone
CAS No.: 955609-72-0
Cat. No.: VC7631497
Molecular Formula: C27H28N2O3S
Molecular Weight: 460.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955609-72-0 |
|---|---|
| Molecular Formula | C27H28N2O3S |
| Molecular Weight | 460.59 |
| IUPAC Name | 1-(4-methylpiperidin-1-yl)-2-[3-(naphthalen-1-ylmethylsulfonyl)indol-1-yl]ethanone |
| Standard InChI | InChI=1S/C27H28N2O3S/c1-20-13-15-28(16-14-20)27(30)18-29-17-26(24-11-4-5-12-25(24)29)33(31,32)19-22-9-6-8-21-7-2-3-10-23(21)22/h2-12,17,20H,13-16,18-19H2,1H3 |
| Standard InChI Key | RGWHHPQLSBLUBF-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC5=CC=CC=C54 |
Introduction
1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound with a molecular formula of C27H28N2O3S and a molecular weight of 460.6 g/mol . This compound combines several distinct structural elements, including a piperidine ring, an indole moiety, and a naphthalene group, which are connected through various functional groups.
Biological Activity and Applications
While specific biological activities or applications of 1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone are not detailed in the current literature, compounds with similar structural elements often exhibit a range of biological activities. For example, indole derivatives are known for their potential in pharmaceutical applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Research Findings and Future Directions
Given the complexity and potential biological significance of this compound, further research is needed to explore its properties and applications fully. This could involve in-depth studies of its synthesis, pharmacokinetics, and potential therapeutic uses. Additionally, computational modeling could provide insights into its molecular interactions and potential targets within biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume